molecular formula C14H21BO2S B14023758 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylthio)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylthio)phenyl)-1,3,2-dioxaborolane

Cat. No.: B14023758
M. Wt: 264.2 g/mol
InChI Key: WNCIWPHDOPSUTA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry This compound is characterized by its boron-containing dioxaborolane ring, which imparts unique reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylthio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate aryl halide under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylthio)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-containing ring into different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylthio)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the development of boron-containing drugs and enzyme inhibitors.

    Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylthio)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and drug delivery systems. The compound’s ability to undergo cross-coupling reactions also allows for the formation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-methylthio)phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Uniqueness

What sets 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylthio)phenyl)-1,3,2-dioxaborolane apart from similar compounds is its unique combination of methyl and methylthio substituents on the phenyl ring. This structural feature imparts distinct reactivity and stability, making it particularly useful in specific synthetic applications and research contexts.

Properties

Molecular Formula

C14H21BO2S

Molecular Weight

264.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-3-methylsulfanylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO2S/c1-10-7-8-11(9-12(10)18-6)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3

InChI Key

WNCIWPHDOPSUTA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)SC

Origin of Product

United States

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